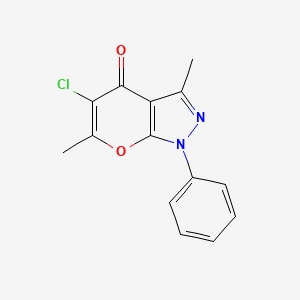
5-Chloro-3,6-dimethyl-1-phenylpyrano(2,3-c)pyrazol-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3,6-dimethyl-1-phenylpyrano(2,3-c)pyrazol-4(1H)-one is a heterocyclic compound that features a pyrano-pyrazole core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3,6-dimethyl-1-phenylpyrano(2,3-c)pyrazol-4(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of a phenylhydrazine derivative with a suitable diketone, followed by cyclization in the presence of a chlorinating agent to introduce the chlorine atom.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule, such as reducing the chlorine atom to a hydrogen atom.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-Chloro-3,6-dimethyl-1-phenylpyrano(2,3-c)pyrazol-4(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers study its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as drug candidates. The modifications of its structure can lead to the discovery of new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.
Mécanisme D'action
The mechanism of action of 5-Chloro-3,6-dimethyl-1-phenylpyrano(2,3-c)pyrazol-4(1H)-one depends on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. For example, it could bind to a particular enzyme’s active site, blocking its activity and thereby exerting its biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dimethyl-1-phenylpyrano(2,3-c)pyrazol-4(1H)-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.
5-Bromo-3,6-dimethyl-1-phenylpyrano(2,3-c)pyrazol-4(1H)-one: Similar structure but with a bromine atom instead of chlorine, which can lead to different chemical and biological properties.
5-Chloro-3-methyl-1-phenylpyrano(2,3-c)pyrazol-4(1H)-one: Lacks one methyl group, potentially altering its steric and electronic properties.
Uniqueness
The presence of both chlorine and methyl groups in 5-Chloro-3,6-dimethyl-1-phenylpyrano(2,3-c)pyrazol-4(1H)-one makes it unique in terms of its reactivity and potential applications. The chlorine atom can participate in various substitution reactions, while the methyl groups can influence the compound’s overall stability and solubility.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering numerous possibilities for innovation and discovery.
Propriétés
Numéro CAS |
87100-99-0 |
|---|---|
Formule moléculaire |
C14H11ClN2O2 |
Poids moléculaire |
274.70 g/mol |
Nom IUPAC |
5-chloro-3,6-dimethyl-1-phenylpyrano[2,3-c]pyrazol-4-one |
InChI |
InChI=1S/C14H11ClN2O2/c1-8-11-13(18)12(15)9(2)19-14(11)17(16-8)10-6-4-3-5-7-10/h3-7H,1-2H3 |
Clé InChI |
CJIHESUAAAFYIB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C2=C(O1)N(N=C2C)C3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



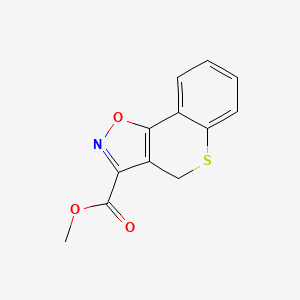

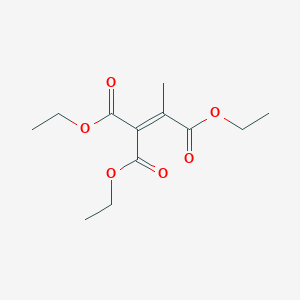
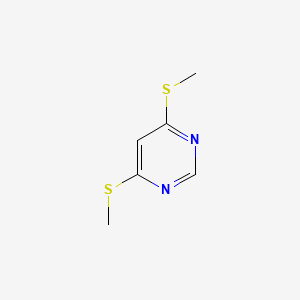
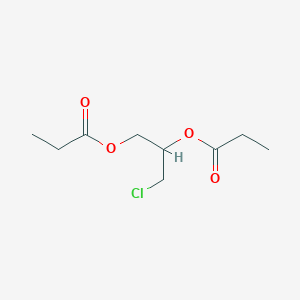
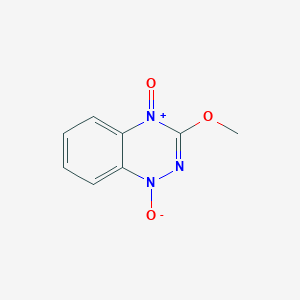
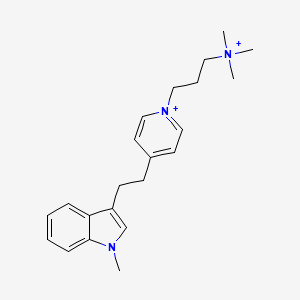

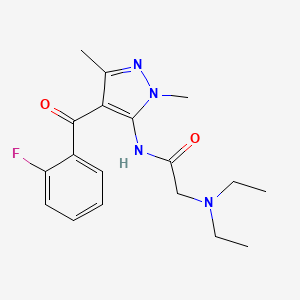

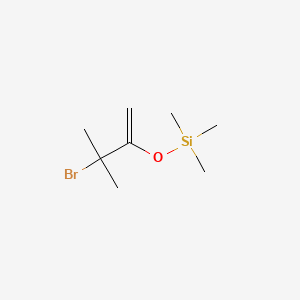
![3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2,9-diol](/img/structure/B12806637.png)
![(2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;hydroiodide](/img/structure/B12806641.png)
